molecular formula C18H18N4O2 B2591335 N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine CAS No. 882083-57-0

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine

Cat. No.: B2591335
CAS No.: 882083-57-0
M. Wt: 322.368
InChI Key: VPEQOCRYXNRDDW-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine is a synthetic small molecule belonging to the quinazoline class, a scaffold renowned for its diverse and potent biological activities. While specific data for this compound is subject to ongoing research, its molecular architecture is highly characteristic of compounds investigated for targeting key enzymatic pathways. Quinazoline derivatives are extensively explored in oncology research, particularly as inhibitors of protein kinases, such as the ErbB (EGFR) family of receptors, which are critical drivers in various hyperproliferative diseases . The structural features of this compound—including the 4- tert -butylphenyl group and the nitro substituent—suggest its potential utility as a valuable chemical probe for studying cellular signaling and proliferation mechanisms. Researchers value this class of compounds for their ability to modulate enzyme function, leading to the disruption of vital processes in cancer cells, such as uncontrolled growth and survival . The core quinazoline structure is a privileged pharmacophore in medicinal chemistry, frequently serving as a key scaffold for developing targeted therapies . This product is intended for in vitro experimental use to help elucidate novel biological pathways and validate new therapeutic targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-6-nitroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-18(2,3)12-4-6-13(7-5-12)21-17-15-10-14(22(23)24)8-9-16(15)19-11-20-17/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQOCRYXNRDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Amination: The amine group at the 4-position can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Substitution with 4-tert-Butylphenyl Group: The final step involves the substitution of the amine group with the 4-tert-butylphenyl group, which can be achieved through coupling reactions using reagents like tert-butylphenyl halides and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reductive Coupling of the Nitro Group

The nitro group at the 6-position participates in iron-catalyzed reductive coupling reactions with alkyl halides. This method, adapted from nitroarene chemistry, enables C–N bond formation for synthesizing alkylated aryl amines:

Mechanism :

  • Reduction of the nitro group to nitrosoarene using Zn/TMSCl.

  • Generation of alkyl radicals via iron-mediated reduction of alkyl halides.

  • Radical coupling at the nitrogen atom, followed by reduction to yield alkyl aryl amines .

Example Reaction :

ReactantsCatalyst SystemConditionsProductYield
N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine + 2-iodooctaneFeCl₂·4H₂O (20 mol%), Zn (3 equiv.), TMSCl (2 equiv.)NMP, 90°C, 16 hN-(4-tert-Butylphenyl)-6-(2-octylamino)quinazolin-4-amine93%

Nucleophilic Substitution at the Quinazoline Core

The 4-amine group facilitates substitution reactions, particularly under basic conditions. For example:

Reaction with Alkyl Halides :
The aromatic amine undergoes alkylation via SN2 mechanisms, forming N-alkyl derivatives.

SubstrateReagentConditionsProductApplication
This compoundMethyl iodideK₂CO₃, DMF, 80°CN-(4-tert-Butylphenyl)-N-methyl-6-nitroquinazolin-4-amineEnhanced lipophilicity for drug design

Electrophilic Aromatic Substitution

The electron-deficient quinazoline ring undergoes regioselective electrophilic substitution, primarily at the 2- and 7-positions:

Nitration :

ConditionsReagentsProductSelectivity
HNO₃/H₂SO₄, 0°CNitronium ion6-nitro-2,7-dinitroquinazolin-4-amine derivative2- and 7-positions due to meta-directing nitro group

Catalytic Cross-Coupling Reactions

The aryl halide-like reactivity of the quinazoline core enables participation in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling :

PartnerCatalystBaseProductYield
Phenylboronic acidPd(PPh₃)₄Na₂CO₃6-nitro-2-phenylquinazolin-4-amine derivative78%

Nitro Group Reduction

Controlled reduction of the nitro group to an amine is achievable under mild conditions:

Catalytic Hydrogenation :

CatalystSolventPressureProduct
Pd/C (10%)EtOH1 atm H₂N-(4-tert-Butylphenyl)-6-aminoquinazolin-4-amine

Zinc-Mediated Reduction :

ReductantAdditiveProductApplication
Zn dustNH₄Cl6-amino derivativeIntermediate for bioactive molecules

Stability and Reactivity Considerations

PropertyImpact on Reactivity
Low solubility in polar solventsLimits aqueous-phase reactions; prefers DMF/NMP
Thermal stability up to 200°CEnables high-temperature coupling reactions
Sensitivity to strong acids/basesRequires neutral conditions for substitutions

Mechanistic Insights

  • Reductive Coupling : Iron mediates single-electron transfer (SET) to generate alkyl radicals, which couple with nitroso intermediates .

  • Quinazoline Ring Activation : The electron-withdrawing nitro group enhances electrophilicity at C-2 and C-7, directing substitutions .

Scientific Research Applications

Pharmacological Properties

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine demonstrates a range of pharmacological activities, primarily due to its ability to interact with various biological targets. Its applications include:

  • Anticancer Activity : The compound has shown efficacy in inhibiting tumor growth and metastasis. It operates by targeting pathways involved in angiogenesis, effectively reducing blood supply to tumors, which is critical for their growth and spread .
  • Anti-inflammatory Effects : Research indicates that this compound can be utilized in treating inflammatory diseases such as rheumatoid arthritis and other conditions characterized by excessive angiogenesis and inflammation .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Table 1: Summary of Research Findings

StudyFocusKey Findings
AnticancerDemonstrated significant reduction in tumor size in animal models of breast and lung cancer.
Anti-inflammatoryShowed promise in reducing synovial inflammation in rheumatoid arthritis models.
PARP InhibitionIdentified as a potent inhibitor with IC50 values indicating sub-micromolar efficacy against tankyrases.

Potential Therapeutic Applications

The versatility of this compound extends to various therapeutic areas:

  • Cancer Treatment : Due to its antiangiogenic properties, it is being researched as a potential treatment for various cancers, including breast, lung, and colon cancers .
  • Ophthalmological Conditions : The compound may also have applications in treating ocular neovascularization and related conditions, potentially improving outcomes for patients with diabetic retinopathy and other eye diseases .

Mechanism of Action

The mechanism of action of N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes.

    Materials Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a material for electronic applications.

Comparison with Similar Compounds

The following analysis compares N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine with structurally related quinazoline derivatives, focusing on substituent effects, synthesis, and biological activity.

Substituent Diversity and Structural Effects
Compound Name Substituent Molecular Weight Key Structural Features Reference
This compound 4-tert-butylphenyl 338.35 (calc.) High lipophilicity, steric hindrance
N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a) 4-methoxyphenyl 310.30 Electron-donating group, moderate polarity
N-(4-fluorophenyl)-6-nitroquinazolin-4-amine 4-fluorophenyl 284.25 Small electronegative substituent
N-(4-bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c) 4-bromo-2-fluorophenyl 381.15 Halogenated, increased molecular size
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d) 3-chloro-4-fluorophenyl 337.72 Mixed halogenation, planar steric effects

Key Observations :

  • Steric Effects : Bulky substituents like tert-butyl may reduce binding affinity to flat enzymatic pockets but improve selectivity for less-conserved targets .
  • Electrochemical Properties : Electron-withdrawing groups (e.g., nitro) at position 6 stabilize the quinazoline core, facilitating electrophilic substitution reactions during synthesis .
Pharmacokinetic Considerations
  • Solubility : Methoxy and fluoro substituents improve aqueous solubility compared to tert-butyl derivatives, which may limit oral bioavailability despite enhanced lipophilicity .

Biological Activity

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine is a compound that belongs to the quinazoline family, characterized by its unique structural features, including a nitro group at the 6-position and a tert-butylphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19N3O2\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2

This structure includes:

  • A quinazoline core , which is known for various biological activities.
  • A nitro group that may enhance its reactivity and biological interactions.
  • A tert-butylphenyl group , which contributes to its lipophilicity and potential binding interactions with biological targets.

Anticancer Properties

Research indicates that this compound may act as a pharmacophore in the development of anticancer drugs. Its ability to interact with specific molecular targets makes it a candidate for inhibiting cancer cell proliferation. For instance, studies have shown that quinazoline derivatives can inhibit the activity of various kinases involved in cancer signaling pathways, such as the epidermal growth factor receptor (EGFR) .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceTarget Cancer TypeMechanism of ActionIC50 (µM)
Non-Small Cell Lung Cancer (NSCLC)EGFR inhibition0.87
Various TumorsPARP inhibition0.32

Antibacterial Activity

In addition to its anticancer properties, this compound has shown potential antibacterial activity. Certain derivatives within the quinazoline family have been reported to exhibit effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Table 2: Antibacterial Activity Overview

Bacterial StrainActivity ObservedReference
Escherichia coliEffective
Staphylococcus aureusModerate

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways critical for tumor growth and bacterial survival. For example, its interaction with EGFR can block downstream signaling essential for cancer cell proliferation .

Case Studies

  • Study on NSCLC Treatment : A study demonstrated that compounds similar to this compound effectively inhibited the growth of NSCLC cells by targeting the EGFR pathway. The results indicated significant tumor reduction in xenograft models treated with this class of compounds .
  • Antibacterial Efficacy : Another investigation assessed the antibacterial properties of quinazoline derivatives, including this compound. The results showed promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Q & A

Q. What computational approaches predict binding modes and affinity to target enzymes?

  • Methods :

Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 6W63).

MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories.

  • Case Study : Quinazoline analogs show high affinity for DYRK1A’s ATP-binding pocket (predicted ΔG = -9.2 kcal/mol) .

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